molecular formula C13H14O4 B14165385 Ethyl 3-(4-acetoxyphenyl)acrylate CAS No. 25743-64-0

Ethyl 3-(4-acetoxyphenyl)acrylate

Cat. No.: B14165385
CAS No.: 25743-64-0
M. Wt: 234.25 g/mol
InChI Key: IFUFLGMRDPXNFA-RMKNXTFCSA-N
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Description

3-(p-Acetoxyphenyl)acrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an ethyl ester group attached to an acrylic acid moiety, which is further substituted with a p-acetoxyphenyl group. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester typically involves the esterification of 3-(p-Acetoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-(p-Acetoxyphenyl)acrylic acid+EthanolAcid Catalyst3-(p-Acetoxyphenyl)acrylic acid ethyl ester+Water\text{3-(p-Acetoxyphenyl)acrylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{3-(p-Acetoxyphenyl)acrylic acid ethyl ester} + \text{Water} 3-(p-Acetoxyphenyl)acrylic acid+EthanolAcid Catalyst​3-(p-Acetoxyphenyl)acrylic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(p-Acetoxyphenyl)acrylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-(p-Acetoxyphenyl)acrylic acid and ethanol.

    Reduction: 3-(p-Hydroxyphenyl)acrylic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(p-Acetoxyphenyl)acrylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester depends on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with molecular targets such as enzymes or receptors. The acrylic acid moiety can undergo Michael addition reactions, making it a useful intermediate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: Similar ester structure but lacks the p-acetoxyphenyl group.

    Methyl methacrylate: Contains a methacrylate group instead of an acrylic acid moiety.

    Ethyl acetate: A simpler ester with no aromatic substitution.

Uniqueness

3-(p-Acetoxyphenyl)acrylic acid ethyl ester is unique due to the presence of the p-acetoxyphenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

25743-64-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H14O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-9H,3H2,1-2H3/b9-6+

InChI Key

IFUFLGMRDPXNFA-RMKNXTFCSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

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